2,3,5,6-Tetrachlorophenol acetate

描述

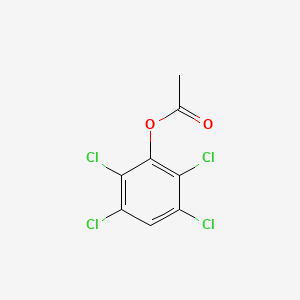

Structure

3D Structure

属性

IUPAC Name |

(2,3,5,6-tetrachlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O2/c1-3(13)14-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBOZDKIYJWIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977477 | |

| Record name | 2,3,5,6-Tetrachlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61925-90-4 | |

| Record name | Phenol, 2,3,5,6-tetrachloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Risk Characterization:in This Final Step, the Information from the Exposure and Effects Assessments is Integrated to Estimate the Likelihood of Adverse Ecological Effects.epa.govthis Often Involves Comparing the Expected Environmental Concentration Eec with the Concentration Known to Cause Toxic Effects E.g., Lc50, Ec50 .epa.govif the Eec is Significantly Lower Than the Effect Concentration, the Risk is Considered Low. Conversely, if the Eec Approaches or Exceeds the Effect Concentration, the Risk is Considered High, Potentially Triggering Further Investigation or Regulatory Action.epa.gov

For many chemicals, a complete set of empirical data for a full ERA is not available. In such cases, predictive tools like QSARs and comparative toxicology with structurally similar compounds become invaluable for filling data gaps and making informed risk management decisions. vliz.be

Ecotoxicological Investigations of 2,3,5,6 Tetrachlorophenol Acetate in Non Human Organisms and Ecosystems

Toxicity Assessments in Aquatic Organisms

Effects on Algae and Phytoplankton Growth

No specific studies detailing the effects of 2,3,5,6-tetrachlorophenol (B165523) acetate (B1210297) on the growth of algae and phytoplankton were identified. Research on other chlorinated phenols suggests that these compounds can inhibit algal growth, with toxicity generally increasing with the degree of chlorination. However, without specific data for the acetate form, it is not possible to provide a quantitative assessment of its impact.

Impacts on Invertebrate Survival and Reproduction

Quantitative data on the acute and chronic toxicity of 2,3,5,6-tetrachlorophenol acetate to aquatic invertebrates, such as Daphnia magna, are not available in the reviewed literature. Consequently, LC50 values for survival and NOEC values for reproduction cannot be reported.

Toxicity to Fish Species and Larval Development

There is a lack of specific toxicological data regarding the effects of this compound on fish species. Information on the acute toxicity (LC50) and the potential impacts on the sensitive larval development stages of fish is not documented. For the parent compound, 2,3,5,6-tetrachlorophenol, some limited data is available.

Table 1: Acute Toxicity of 2,3,5,6-Tetrachlorophenol to Select Aquatic Organisms

| Species | Exposure Duration | Endpoint | Toxicity Value (µg/L) |

| Not specified | 96 hours | LC50 | 1800 |

| Not specified | Not specified | EC50 | 100 |

This table presents data for the parent compound, 2,3,5,6-Tetrachlorophenol, due to the absence of data for the acetate form.

Mechanisms of Aquatic Ecotoxicity (e.g., Membrane Disruption, Enzyme Inhibition)

While the mechanisms of toxicity for chlorophenols in general are understood to involve processes like uncoupling of oxidative phosphorylation and membrane disruption, specific research into the ecotoxicological mechanisms of this compound is absent. It is plausible that the acetate form may first need to undergo hydrolysis to the parent phenol (B47542) to exert significant toxicity, but studies confirming this pathway and its rate in aquatic environments are not available.

Ecotoxicity in Terrestrial Organisms

Information on the ecotoxicological effects of this compound on terrestrial organisms is as scarce as the data for aquatic life.

Effects on Soil Microorganisms and Microbial Community Structure

No studies were found that investigated the impact of this compound on soil microorganisms. Therefore, its effects on microbial community structure, and key soil processes such as nitrogen fixation and decomposition, remain unknown. Research on other chlorophenols has shown that they can be toxic to soil bacteria and fungi, but these findings cannot be directly extrapolated to the acetate derivative without specific experimental evidence.

Impacts on Soil Invertebrates (e.g., Earthworms)

The impact of this compound on soil invertebrates, such as earthworms, is a critical area of ecotoxicological research. Earthworms are essential for maintaining soil health and structure, and their sensitivity to chemical contaminants makes them valuable bioindicators of soil pollution. nih.gov While direct studies on the acetate form are limited, research on related chlorinated phenols provides insight into the potential toxic mechanisms.

The toxicity of pesticides, a broad category that includes chlorinated compounds, to earthworms can manifest as acute mortality or chronic reproductive effects. nih.gov Organophosphates and carbamates, for example, are known to inhibit acetylcholinesterase activity, leading to neurotoxicity. nih.gov For many organic chemicals, toxicity is linked to their partitioning into the lipid membranes of organisms, causing a non-specific narcotic effect. epa.gov This narcosis occurs when the concentration of the chemical in the organism's lipid tissues reaches a critical threshold, leading to mortality. epa.gov The uptake of such compounds from the soil can occur through the ingestion of soil particles or by direct absorption through the skin from soil water. epa.gov

Phytotoxicity to Plant Species and Germination

Studies on other chlorinated phenols, such as 2,4,6-trichlorophenol (B30397) (TCP) and phenol, have demonstrated their potential to inhibit seed germination and root elongation in various agricultural plant species. researchgate.netwitpress.com The toxicity of these compounds is often concentration-dependent. scirp.org For instance, at lower concentrations, the impact on germination may be minimal, but as the concentration increases, significant inhibition and even complete failure of seedling growth can occur. researchgate.net

A key factor influencing the phytotoxicity of ionizable organic compounds like chlorophenols is the pH of the surrounding medium. core.ac.uk For 2,3,5,6-TeCP, which has a pKa value between 5.14 and 5.48, its toxicity to willow trees was found to be significantly higher under acidic conditions (pH 4) compared to neutral conditions (pH 7). core.ac.uk At neutral pH, the EC50 (the concentration causing a 50% effect) for transpiration inhibition was greater than 10 mg/L, while at pH 4, the EC50 was a much lower 0.32±0.17 mg/L. core.ac.uk This is because the non-ionized form of the chemical, which is more prevalent at lower pH, is more readily taken up by the plant roots. core.ac.uk

The following interactive table summarizes the phytotoxicity of 2,3,5,6-Tetrachlorophenol on willow trees at different pH levels.

| pH | EC50 (mg/L) for Transpiration Inhibition | State of Compound |

| 7 | >10 | Mostly Ionized |

| 4 | 0.32 ± 0.17 | Mostly Non-ionized |

Source: core.ac.uk

These findings underscore the importance of environmental factors in modulating the toxic effects of chlorinated phenols on plants.

Bioavailability and Exposure Pathways in Environmental Systems

The bioavailability and exposure pathways of a chemical determine its potential to interact with and affect living organisms. For a compound like this compound, understanding these processes is crucial for assessing its ecological risk. Once released into the environment, a chemical can partition between different environmental compartments, including air, water, soil, and biota. nih.gov

Exposure can occur through various routes, including inhalation, ingestion, and dermal contact. nih.gov For terrestrial organisms, exposure might occur through direct contact with contaminated soil or ingestion of contaminated food sources. In aquatic environments, organisms can be exposed through direct uptake from the water or by consuming other organisms that have accumulated the chemical.

The physical and chemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), will govern its movement and distribution in the environment. Lipophilic (fat-loving) substances tend to pass more easily through cell membranes, which can enhance their interaction with biological structures and increase their toxicity. scirp.org

The parent compound, 2,3,5,6-tetrachlorophenol, is known to be a biodegradation product of other persistent organic pollutants like polychlorinated benzenes and biphenyls. nih.gov This indicates that the formation of tetrachlorophenols can be an ongoing process in contaminated environments, leading to potential long-term exposure for organisms.

Comparative Ecotoxicology with Parent Phenol and Other Chlorinated Derivatives

Comparing the ecotoxicity of this compound with its parent phenol and other chlorinated derivatives is essential for understanding structure-activity relationships and predicting the potential hazards of related compounds. Generally, the toxicity of chlorophenols increases with the number of chlorine atoms attached to the phenolic ring. scirp.org

For example, studies have shown that 2,4,6-trichlorophenol (TCP) is significantly more phytotoxic than its parent compound, phenol. researchgate.netwitpress.com This increased toxicity is often attributed to the greater lipophilicity of the chlorinated compounds, which facilitates their passage through biological membranes. scirp.org

The position of the chlorine atoms on the phenol ring also influences toxicity. While direct comparative studies for this compound are limited, research on different isomers of tetrachlorophenol and other chlorinated phenols consistently demonstrates that the degree and pattern of chlorination are key determinants of toxicological effects.

For instance, in a study comparing the toxicity of various chlorophenols to bluegill sunfish cells, the degree of chlorination was a major factor in their cytotoxicity. Similarly, the toxicity of different isomers of tetrachlorophenol to willow trees was found to be pH-dependent, highlighting how environmental factors can interact with chemical structure to influence ecotoxicity. core.ac.uk

Ecological Risk Assessment Methodologies for this compound

Ecological risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical stressors on ecosystems. epa.govnih.gov The process for a compound like this compound would involve several key steps, starting with problem formulation.

Emerging Research Directions and Knowledge Gaps in 2,3,5,6 Tetrachlorophenol Acetate Research

Advanced Remediation Technologies and Treatment Strategies

The persistence of chlorinated phenols in the environment necessitates the development of effective and sustainable remediation technologies. nih.gov Future research is increasingly focused on moving beyond conventional treatment methods to more advanced and integrated systems.

A significant challenge in treating water and soil contaminated with chlorinated phenols is their recalcitrant nature, which often makes purely biological or chemical methods inefficient. tandfonline.com A promising research direction is the integration of chemical and biological processes. Advanced Oxidation Processes (AOPs), such as ozonation, Fenton/photo-Fenton reactions, and photocatalysis, can be used to break down the complex structure of 2,3,5,6-Tetrachlorophenol (B165523) acetate (B1210297) into simpler, less chlorinated, and more biodegradable intermediates.

These intermediates can then be completely mineralized by specific microbial consortia. This coupled approach leverages the rapid degradation power of AOPs with the cost-effectiveness and complete mineralization capabilities of bioremediation. For instance, a combined system could use nanoscale zero-valent iron (nZVI) for initial chemical dechlorination, followed by a bioreactor with microorganisms known to degrade the resulting simpler phenols. hazmatmag.com Research in this area aims to optimize the synergy between these processes, focusing on reaction kinetics, identifying intermediate degradation products, and assessing the final toxicity of the treated effluent. tandfonline.com

Adsorption is a widely used technology for removing organic pollutants from water due to its simplicity and efficiency. nih.gov However, traditional adsorbents like activated carbon can be costly. Emerging research focuses on developing low-cost, high-efficiency, and sustainable adsorbent materials. nih.govmdpi.com These include bio-based adsorbents derived from agricultural waste, industrial by-products, and specially engineered materials.

Recent studies have explored various materials for the removal of related chlorophenols, which show potential for application to 2,3,5,6-Tetrachlorophenol acetate. The effectiveness of these materials often depends on factors like surface area, porosity, and surface chemistry. ncsu.edunih.gov Future investigations should systematically evaluate these novel materials for their efficacy in adsorbing this compound, focusing on adsorption capacity, kinetics, and the potential for regeneration and reuse.

Table 1: Examples of Novel Adsorbent Materials for Chlorophenol Removal

| Adsorbent Material | Target Pollutant(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Nut Shell Activated Carbon | 2,4,6-Trichlorophenol (B30397) | Adsorption was spontaneous and followed a pseudo-second-order kinetic model. | ncsu.edu |

| Agricultural Wastes (e.g., seed hulls, shells) | 2,4,6-Trichlorophenol | Adsorption was pH-dependent and followed the Freundlich isotherm model, suggesting effectiveness without chemical modification. | researchgate.net |

| Acid-Activated Eggshell/Graphene Oxide Composite | 2,4,6-Trichlorophenol | The composite showed enhanced surface area and rapid adsorption, fitting the pseudo-second-order kinetic model. | nih.gov |

Long-Term Ecological Impacts and Ecosystem-Level Studies

While the acute toxicity of chlorophenols is relatively well-documented, significant knowledge gaps exist regarding the long-term, sublethal effects of compounds like this compound at the ecosystem level. Chlorophenols are known to be persistent and can bioaccumulate in organisms, potentially leading to biomagnification through the food web. nih.gov

Isomer-Specific Research and Differentiation from Other Tetrachlorophenol Isomers and Derivatives

The term "tetrachlorophenol" refers to several isomers, each with a unique chlorine substitution pattern on the phenol (B47542) ring. This structural difference can lead to significant variations in physical-chemical properties, environmental fate, toxicity, and biodegradability. nih.govnih.gov For example, studies on nonylphenol have shown that different isomers possess varying estrogenic activity. nih.gov

A major knowledge gap is the lack of isomer-specific toxicological and environmental data for 2,3,5,6-Tetrachlorophenol and its acetate. Much of the existing literature groups tetrachlorophenols together or focuses on the more common 2,3,4,6-Tetrachlorophenol isomer. researchgate.netnih.gov Future research must prioritize isomer-specific studies to accurately characterize the unique risks associated with this compound. This includes comparative studies on its persistence, bioaccumulation potential, and toxic mechanisms relative to other tetrachlorophenol isomers. solubilityofthings.com

Table 2: Comparison of Selected Tetrachlorophenol Isomers

| Property | 2,3,5,6-Tetrachlorophenol | 2,3,4,6-Tetrachlorophenol |

|---|---|---|

| CAS Number | 935-95-5 | 58-90-2 |

| Molecular Formula | C₆H₂Cl₄O | C₆H₂Cl₄O |

| Molecular Weight | 231.89 g/mol | 231.89 g/mol |

| Common Use | Analytical Reference Standard | Formerly in wood preservatives, pesticides |

| Known Effects in Animals | Neurological effects (e.g., tremors, convulsions) after dermal application. | Hepatic effects, carcinogenicity. |

This table illustrates that while isomers share the same formula and weight, their uses and documented biological effects can differ, underscoring the need for isomer-specific research. nih.govaccustandard.comaccustandard.com

Development of Standardized Reference Materials and Analytical Protocols

Accurate and reliable detection and quantification of this compound in complex environmental matrices like water, soil, and biological tissues are fundamental to all research and monitoring efforts. This requires the availability of high-purity, certified reference materials and robust, standardized analytical protocols. sigmaaldrich.com

Several suppliers provide analytical standards for the parent compound, 2,3,5,6-Tetrachlorophenol. accustandard.comsigmaaldrich.comnsilabsolutions.comsigmaaldrich.com However, a continuing need exists for the development and inter-laboratory validation of analytical methods specifically for the acetate derivative. Research should focus on optimizing extraction techniques and advanced chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to achieve low detection limits and minimize matrix interference. sigmaaldrich.com Establishing standardized protocols is essential for ensuring data comparability across different studies and regulatory agencies.

Application of Multi-Omics Approaches in Ecotoxicology (e.g., Metabolomics in Model Organisms)

To move beyond simply observing toxicity and toward understanding the underlying mechanisms, modern ecotoxicology is increasingly employing multi-omics approaches. numberanalytics.comconfex.comnih.gov These technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of how an organism responds to chemical exposure at a molecular level. nih.govresearchgate.net

A significant emerging research direction is the application of metabolomics to study the effects of this compound in model organisms like zebrafish (Danio rerio), nematodes (C. elegans), or daphnids (Daphnia magna). nih.govnih.gov Metabolomics, the comprehensive study of small-molecule metabolites, can reveal perturbations in key biochemical pathways (e.g., energy metabolism, oxidative stress) following exposure. nih.gov Integrating metabolomics data with proteomics and transcriptomics can help identify novel biomarkers of exposure and effect, elucidate toxicity pathways, and improve environmental risk assessment models. numberanalytics.comnih.gov This approach offers a powerful way to understand the sublethal impacts of this compound long before adverse outcomes are observed at the whole-organism level.

Assessment of Transformation Products and Their Environmental Significance

A significant void in the current body of scientific literature is the specific identification and assessment of the transformation products of this compound in various environmental compartments. It is widely postulated that the primary transformation pathway for this compound would involve the hydrolysis of the acetate group, yielding 2,3,5,6-tetrachlorophenol. The environmental fate and significance of the subsequent degradation of this parent phenol are therefore of considerable interest.

Research on the degradation of 2,3,5,6-tetrachlorophenol suggests several potential transformation pathways. For instance, a study utilizing pulse electric discharge demonstrated the conversion of 2,3,5,6-tetrachlorophenol into various products, including dimethyldecene, dichloronaphthalenol, octyl acetate, and silyl (B83357) esters. psu.edu In biological systems, the primary metabolic routes for 2,3,5,6-tetrachlorophenol are reported to be sulfation and glucuronidation.

The environmental significance of these potential transformation products varies. Complete mineralization to carbon dioxide, water, and chloride ions would represent a detoxification pathway. However, the formation of other chlorinated organic compounds, such as dichloronaphthalenol, could result in transformation products with their own inherent toxicity and persistence, warranting further investigation. The formation of more water-soluble conjugates like sulfates and glucuronides can facilitate excretion in organisms but may also increase their mobility in aquatic systems.

A critical research need is to conduct detailed studies on the biotic and abiotic degradation of this compound itself to confirm the initial hydrolysis to 2,3,5,6-tetrachlorophenol and to identify any other unique transformation products that may arise from the acetate moiety under various environmental conditions (e.g., photolysis, microbial degradation).

Table 1: Potential Transformation Products of 2,3,5,6-Tetrachlorophenol (as a proxy for this compound degradation)

| Transformation Product | Formation Pathway | Potential Environmental Significance |

| 2,3,5,6-Tetrachlorophenol | Hydrolysis of acetate group | Precursor to further degradation; retains toxicity of the parent phenol. |

| Dimethyldecene | Pulse Electric Discharge | Persistence and toxicity are not well-characterized. |

| Dichloronaphthalenol | Pulse Electric Discharge | Potentially persistent and toxic chlorinated aromatic compound. |

| Octyl acetate | Pulse Electric Discharge | Generally considered to have lower toxicity than chlorinated phenols. |

| Silyl esters | Pulse Electric Discharge | Formation is dependent on the presence of silicon sources. |

| Sulfate conjugates | Metabolism (Sulfation) | Increased water solubility, facilitating excretion and environmental transport. |

| Glucuronide conjugates | Metabolism (Glucuronidation) | Increased water solubility, facilitating excretion and environmental transport. |

Global Monitoring and Mass Balance Studies

There is a stark absence of dedicated global monitoring programs and comprehensive mass balance studies for this compound. This lack of data severely hampers any attempts to understand its environmental distribution, persistence, and potential for long-range transport.

Current environmental monitoring for chlorophenols, when conducted, typically focuses on the parent phenol compounds rather than their acetylated derivatives. thermofisher.com For example, biomonitoring studies have established reference values for 2,3,5,6-tetrachlorophenol in human urine, indicating exposure in the general population, but this does not provide a picture of its environmental concentrations. nih.gov The analysis of chlorophenols in aqueous samples often involves a derivatization step, such as acetylation, to improve chromatographic analysis, which could potentially be adapted for the direct measurement of existing chlorophenyl acetates. oup.comoup.com

The development of sensitive and specific analytical methods for the direct detection of this compound in various environmental matrices (air, water, soil, sediment, and biota) is a crucial first step. Following this, systematic monitoring studies on local, regional, and global scales are necessary to determine its presence and concentration in the environment.

Mass balance studies, which are essential for understanding the sources, sinks, and transport of a chemical in a defined system, are also lacking for this compound. While models have been developed for other chlorinated phenols like pentachlorophenol, these have not been applied to the tetrachlorophenol acetates. nih.gov Such studies would be invaluable in quantifying the environmental burden of this compound, identifying major emission sources, and predicting its long-term environmental fate.

Future research should prioritize the establishment of baseline concentrations of this compound in the environment and the development of robust mass balance models to provide a comprehensive understanding of its environmental lifecycle.

常见问题

Q. How should experimental pH conditions be optimized to avoid underestimating the phytotoxicity of 2,3,5,6-Tetrachlorophenol?

Methodological Answer:

- Key Consideration: The non-ionic fraction of 2,3,5,6-Tetrachlorophenol (TeCP) is significantly more toxic than its ionized form. At pH 4, the EC50 for willow trees (Salix viminalis) is 0.32 ± 0.17 mg/L, compared to >10 mg/L at pH 7 .

- Protocol Adjustment:

- Use ammonium (instead of nitrate) as a nitrogen source to maintain acidic conditions (pH 4–5) without buffering agents.

- Monitor pH throughout the experiment, as plant health influences proton excretion and final pH .

- Apply the willow tree acute toxicity test (Trapp et al., 2000) with transpiration inhibition as the endpoint .

Q. What standardized bioassays are validated for assessing TeCP toxicity in terrestrial plants?

Methodological Answer:

Q. Which analytical methods are effective for quantifying TeCP in environmental matrices?

Methodological Answer:

- Gas Chromatography (GC):

- Sample Preparation:

Advanced Research Questions

Q. How does the ionization state of TeCP influence its uptake and toxicity mechanisms?

Methodological Answer:

- Physicochemical Basis:

- Experimental Validation:

Q. What enzymatic pathways drive microbial degradation of TeCP?

Methodological Answer:

- Key Pathway:

- Rhodococcus sp. strain CP-2 hydroxylates TeCP to tetrachloro-p-hydroquinone, followed by three reductive dechlorinations to 1,2,4-trihydroxybenzene .

- Experimental Tools:

- Cell-free extracts to isolate degradation enzymes.

- LC-MS/MS to track intermediates .

- Metabolite Toxicity: Tetrachloro-p-hydroquinone is more toxic than TeCP, necessitating toxicity assessments of degradation products .

Q. Why does TeCP exhibit stronger intrinsic chemiluminescence (CL) than other chlorophenols during oxidation?

Methodological Answer:

Q. How can researchers resolve discrepancies in reported EC50 values for TeCP?

Methodological Answer:

- Critical Factors:

- Recommendations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。